N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride
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Overview
Description
N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a pyridine ring, a thioether linkage, and an acetamide group, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 2-mercaptopyridine with an epoxide, such as glycidol, under basic conditions to form the 2-hydroxy-3-(pyridin-2-ylthio)propanol intermediate.
Etherification: The intermediate is then reacted with 4-hydroxyacetophenone in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its ability to interact with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In industrial applications, this compound could be used in the formulation of specialty chemicals, coatings, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the pyridine ring and thioether linkage suggests potential interactions with metal ions or thiol groups in proteins, which could influence enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: Similar structure but with an isopropylamino group instead of the pyridin-2-ylthio group.
N-(4-(2-hydroxy-3-(methylthio)propoxy)phenyl)acetamide: Similar structure but with a methylthio group instead of the pyridin-2-ylthio group.
Uniqueness
N-(4-(2-hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)acetamide hydrochloride is unique due to the presence of the pyridin-2-ylthio group, which can confer distinct chemical and biological properties. This group can participate in unique interactions with biological targets, potentially leading to different pharmacological effects compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S.ClH/c1-12(19)18-13-5-7-15(8-6-13)21-10-14(20)11-22-16-4-2-3-9-17-16;/h2-9,14,20H,10-11H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCVSNAVALSKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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